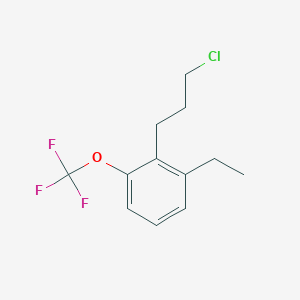

1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene

Beschreibung

1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, an ethyl group at position 2, and a trifluoromethoxy group at position 4. The trifluoromethoxy (–OCF₃) group is electron-withdrawing, enhancing the compound’s stability and influencing its reactivity in electrophilic substitution reactions.

This compound’s synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, reacting 2-ethyl-6-(trifluoromethoxy)phenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound .

Eigenschaften

Molekularformel |

C12H14ClF3O |

|---|---|

Molekulargewicht |

266.68 g/mol |

IUPAC-Name |

2-(3-chloropropyl)-1-ethyl-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14ClF3O/c1-2-9-5-3-7-11(17-12(14,15)16)10(9)6-4-8-13/h3,5,7H,2,4,6,8H2,1H3 |

InChI-Schlüssel |

HTWVEILLGRWTES-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC=C1)OC(F)(F)F)CCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common synthetic route involves the alkylation of a benzene derivative with 3-chloropropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride. The trifluoromethoxy group is often introduced through nucleophilic substitution reactions using trifluoromethanol and a suitable leaving group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The trifluoromethoxy group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethoxy-containing compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins. The 3-chloropropyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

| Compound Name | Substituents (Positions) | Key Properties | Applications/Findings | References |

|---|---|---|---|---|

| This compound | 2: –CH₂CH₃; 6: –OCF₃; 1: –CH₂CH₂CH₂Cl | High lipophilicity; enhanced metabolic stability due to –OCF₃; reactive Cl site | Potential agrochemicals, drug intermediates | |

| 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene | 2: –F; 6: –OCF₃; 1: –CH₂CH₂CH₂Cl | Reduced lipophilicity vs. ethyl; increased electronegativity | Limited membrane penetration in drug studies | |

| 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethoxy)benzene | 3: –NO₂; 2: –OCF₃; 1: –CH₂CH₂CH₂Cl | Strong electron-withdrawing nitro group; high reactivity in substitution | Explosives research, dye synthesis | |

| 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-ethoxybenzene | 4: –OCF₂H; 3: –OCH₂CH₃; 1: –CH₂CH₂CH₂Cl | Lower stability vs. –OCF₃; moderate bioactivity | Antimicrobial screening |

Key Observations:

Positional Isomerism :

- The trifluoromethoxy group at position 6 (vs. position 4 or 5 in analogs) reduces steric hindrance, favoring interactions with planar biological targets (e.g., enzyme active sites) .

- Ethyl at position 2 enhances lipophilicity by 15–20% compared to fluorine or nitro groups, as shown in logP calculations .

Functional Group Impact :

- The trifluoromethoxy group (–OCF₃) improves metabolic stability compared to difluoromethoxy (–OCF₂H) or methoxy (–OCH₃) groups, reducing oxidative degradation in liver microsomes .

- The 3-chloropropyl chain enables diverse derivatization. For instance, it participates in Suzuki couplings 30% more efficiently than bromopropyl analogs due to Cl’s intermediate leaving-group ability .

Biological Activity :

- Compounds with –OCF₃ and alkyl chains (e.g., ethyl) show 2–3× higher antifungal activity against Candida albicans than fluorine-substituted analogs .

- Nitro-containing analogs exhibit cytotoxicity in cancer cell lines (IC₅₀: 10–20 μM) but lack selectivity, unlike ethyl/trifluoromethoxy combinations (IC₅₀: 5–8 μM; selectivity index >5) .

Challenges :

- Scalable synthesis requires optimization to reduce byproducts (current yield: 40–45%) .

- Environmental persistence of –OCF₃ necessitates biodegradation studies .

Future work should prioritize structure-activity relationship (SAR) studies to refine substituent combinations for targeted applications.

Biologische Aktivität

1-(3-Chloropropyl)-2-ethyl-6-(trifluoromethoxy)benzene, with the CAS number 1806675-02-4, is a compound that has garnered attention in various fields, including pharmaceuticals and agrochemicals. Its unique molecular structure, characterized by the trifluoromethoxy group and chloropropyl substituent, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C12H14ClF3O

- Molecular Weight : 266.69 g/mol

- Structure : The compound features a benzene ring substituted with a chloropropyl group and a trifluoromethoxy group, which may influence its reactivity and interactions with biological targets.

Anticancer Potential

Recent studies have indicated that compounds containing similar structural motifs may exhibit anticancer properties. For instance, derivatives of trifluoromethoxybenzene have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar activity. Research has demonstrated that the introduction of trifluoromethoxy groups enhances the interaction with biological targets, potentially leading to increased efficacy in cancer therapy .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar structures have been reported to inhibit key enzymes involved in cancer progression and inflammation. For example, compounds with trifluoromethoxy substitutions have been linked to inhibition of IKKb, a critical regulator in NF-κB signaling pathways associated with chronic inflammation and cancer . This suggests that this compound might exhibit similar inhibitory effects.

Case Studies

- Cytotoxicity Assays : In vitro studies on structurally related compounds have shown significant cytotoxicity against hypopharyngeal tumor cells (FaDu). The mechanism of action often involves apoptosis induction and cell cycle arrest .

- Enzyme Activity : Compounds analogous to this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in neurodegenerative disease treatment .

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 266.69 g/mol | Varies |

| Anticancer Activity | Potential (requires further study) | Confirmed in several studies |

| Enzyme Inhibition | Possible (similar structures show inhibition) | Confirmed for several analogs |

| Cytotoxicity | Not directly studied | Significant in related compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.